molecular formula C12H22N2O2 B11767929 tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate

tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate

Cat. No.: B11767929
M. Wt: 226.32 g/mol
InChI Key: ZTYHUAXVYVXWGS-BXKDBHETSA-N
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Description

tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate is a spirocyclic carbamate derivative featuring a 5-azaspiro[2.5]octane core. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-[(2R,3R)-5-azaspiro[2.5]octan-2-yl]carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1

InChI Key

ZTYHUAXVYVXWGS-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@]12CCCNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction is usually performed at low temperatures to control the rate of reaction and to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its spiro[2.5]octane scaffold, which differentiates it from other bicyclic or monocyclic carbamates. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Features References
tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate 5-azaspiro[2.5]octane Spirocyclic structure with two fused rings (5-membered and 8-membered).
tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 2-azabicyclo[2.2.1]heptane Bicyclic structure with norbornane-like geometry; smaller ring system.
tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate 5-azaspiro[2.4]heptane Spirocyclic system with a 7-membered ring; methylene linker to carbamate.
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 2-azabicyclo[2.2.1]heptane Stereochemically defined bicyclic amine; used in chiral drug synthesis.

Key Observations :

  • Ring Strain vs.
  • Stereochemical Complexity : The (1R,3R) configuration introduces stereochemical control, analogous to the (1R,4R,5S) isomer in bicyclo[2.2.1]heptane derivatives, which is critical for receptor binding in drug design .
Physicochemical Properties
Property This compound (Predicted) tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (Reported)
Molecular Weight ~239.3 g/mol 220.29 g/mol (C11H20N2O2)
LogP (Lipophilicity) ~2.1 (estimated) 1.8–2.3
Solubility Low (due to tert-butyl group) Low (similar Boc-protected amines)

Biological Activity

The compound tert-butyl N-[(1R,3R)-5-azaspiro[2.5]octan-1-yl]carbamate is a novel chemical entity characterized by its unique spirocyclic structure, which integrates a tert-butyl group with a carbamate moiety and an azaspiro framework. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The compound's spirocyclic configuration allows for specific interactions with biological targets, particularly through the carbamate group, which can form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit enzymatic activity, suggesting potential therapeutic effects in various diseases.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar structural analogs:

Compound NameStructural FeaturesSimilarityUniqueness
tert-butyl 1-amino-6-azaspiro[2.5]octaneContains an amino group instead of carbamate0.98Lacks carbamate reactivity
tert-butyl 2,9-diazaspiro[5.5]undecaneFeatures a diazaspiro structure0.96Different ring size and nitrogen count
tert-butyl 6-amino-3-azabicyclo[3.1.0]hexaneBicyclic structure with amino group0.94Distinct bicyclic arrangement
tert-butyl 3-(1-aminoethyl)piperidinePiperidine core with amino substitution0.94Linear piperidine versus spirocyclic structure

The distinct combination of the azaspiro and carbamate functionalities imparts unique chemical and biological properties compared to these similar compounds.

The biological activity of this compound is primarily linked to its ability to modulate enzyme functions through covalent interactions. The carbamate moiety can act as an electrophile, allowing it to react with nucleophilic residues in enzymes, thereby inhibiting their activity. This mechanism suggests that the compound may be effective in treating conditions that involve dysregulated enzyme activity.

Pharmacological Potential

Research into the pharmacological potential of this compound is ongoing, focusing on its efficacy against various disease models:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
  • Neurological Effects : There is interest in exploring its effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • In Vitro Studies : Laboratory investigations have shown that this compound can effectively inhibit specific enzyme activities associated with disease pathways.
  • Animal Models : In vivo studies are required to assess the therapeutic efficacy and safety profile of this compound in animal models of disease.

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